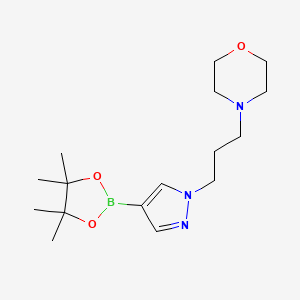
4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine
Übersicht
Beschreibung
4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine is a useful research compound. Its molecular formula is C16H28BN3O3 and its molecular weight is 321.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine is a complex organic molecule that incorporates a morpholine ring and a dioxaborolane moiety. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Morpholine : A six-membered ring containing both oxygen and nitrogen.
- Pyrazole : A five-membered ring with two adjacent nitrogen atoms.
- Dioxaborolane : A boron-containing cyclic compound that enhances the molecule's reactivity.
Molecular Formula and Weight
- Molecular Formula : CHBNO
- Molecular Weight : Approximately 295.17 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group is significant in medicinal chemistry due to its role in drug design and development. This moiety can facilitate the formation of covalent bonds with target proteins, enhancing the compound's efficacy.
Potential Mechanisms
- Enzyme Inhibition : Compounds containing boron often exhibit inhibitory effects on enzymes involved in various metabolic pathways.
- Signal Transduction Modulation : The morpholine and pyrazole components may influence cellular signaling pathways, particularly those related to cell proliferation and apoptosis.
Biological Assays and Case Studies
Recent studies have evaluated the biological activity of similar compounds incorporating dioxaborolane structures. Here are some findings relevant to this compound:
Pharmacological Applications
The pharmacological applications of this compound could include:
- Cancer Therapy : Due to its potential enzyme inhibitory properties, it may serve as a lead compound for developing anticancer drugs.
- Anti-inflammatory Agents : Its ability to modulate signaling pathways suggests potential use in treating inflammatory diseases.
- Antimicrobial Agents : Similar compounds have shown promise against bacterial infections.
Eigenschaften
IUPAC Name |
4-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BN3O3/c1-15(2)16(3,4)23-17(22-15)14-12-18-20(13-14)7-5-6-19-8-10-21-11-9-19/h12-13H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKIPZVVDNLXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















